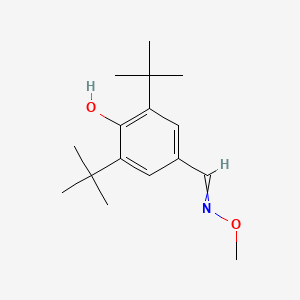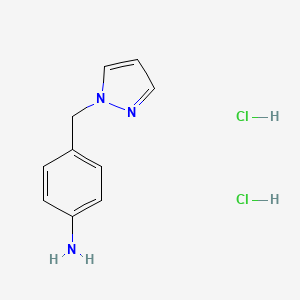
4-Pyrazol-1-ylmethyl-phenylamine dihydrochloride
Overview
Description
4-Pyrazol-1-ylmethyl-phenylamine dihydrochloride is a chemical compound with the CAS Number: 1185134-73-9 . Its molecular formula is C10H13Cl2N3 and has a molecular weight of 246.14 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 4-Pyrazol-1-ylmethyl-phenylamine dihydrochloride is 1S/C10H11N3.2ClH/c11-10-4-2-9 (3-5-10)8-13-7-1-6-12-13;;/h1-7H,8,11H2;2*1H . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Synthesis and Characterization
- Research has focused on the synthesis and characterization of various pyrazole derivatives. These include novel heterocyclic ring systems with pyrazole such as enaminones and pyrazolo[3,4-b]quinoline, characterized by spectral data and quantum mechanical calculations (Hamama et al., 2012).
- Another study presented the synthesis of pyrazoline and triazole derivatives, emphasizing their significant pharmacological potential. This research highlighted the strategic role of these compounds in medicine and pharmacy (Fedotov et al., 2022).
Biological Activities
- Pyrazole derivatives have been evaluated for various biological activities. This includes testing for antibacterial and antitumor agents, as demonstrated in compounds synthesized from pyrazol-5-yl and related derivatives (Hamama et al., 2012).
- Antimicrobial and anticancer activities were also a focus, with studies on pyrazole derivatives bearing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives showing potential in these areas (Hafez et al., 2016).
Pharmaceutical Applications
- Pyrazole-based compounds are recognized for their diverse pharmacological properties, including antiviral, antimicrobial, and anticancer activities. This is exemplified by the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives as broad-spectrum anticancer agents (Singla et al., 2017).
- The antiproliferative activities of pyrazole derivatives against various tumor cells were studied, highlighting the therapeutic potential of these compounds in cancer treatment (Ananda et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13;;/h1-7H,8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTWOKUBDSQDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrazol-1-ylmethyl-phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



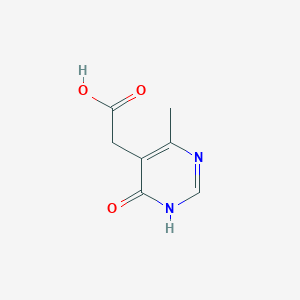
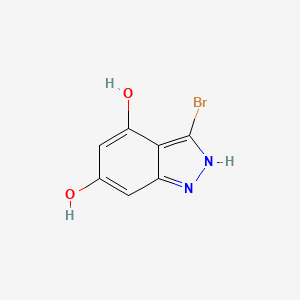

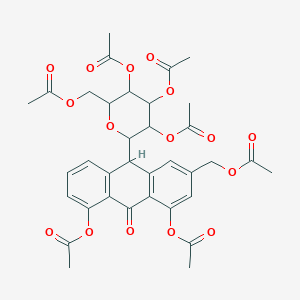
![4-(4-[2,2']Bithiophenyl-5-yl-5-cyano-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanylmethyl)-N-[2-(1H-indol-3-yl)-ethyl]-benzenesulfonamide](/img/structure/B1451169.png)
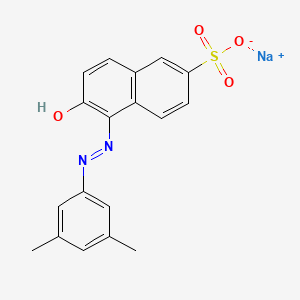
![2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1451171.png)
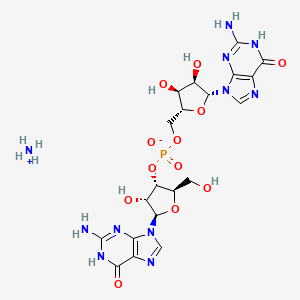

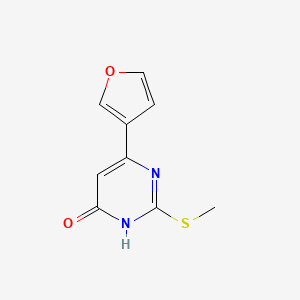

![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)

